5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid
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Overview
Description
5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound containing a sulfur atom within its five-membered ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and materials science. Its molecular formula is C11H8O4S, and it has a molecular weight of 236.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2,5-dicarboxylic acid, 2-ethyl 5-methyl ester
- Benzo[b]thiophene-5-carboxylic acid, methyl ester, 1,1-dioxide
- 5,6-Dimethoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
Uniqueness
5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H8O4S |
---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4S/c1-15-11(14)6-2-3-8-7(4-6)5-9(16-8)10(12)13/h2-5H,1H3,(H,12,13) |
InChI Key |
CWJUSNCZBQKFGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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